REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH3:18]>CN(C=O)C>[CH2:17]([N:8]1[C:6]2=[N:7][C:2]([F:1])=[CH:3][CH:4]=[C:5]2[CH:10]=[CH:9]1)[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=N1)NC=C2
|
Name
|
|
Quantity
|
22.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 70° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
ADDITION
|
Details
|
poured onto brine (ca. 500 mL)
|
Type
|
EXTRACTION
|
Details
|
the product extracted with CHCl3 (ca. 2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
This is purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0 to 70% DCM in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=CC=2C1=NC(=CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 99.77 mmol | |
AMOUNT: MASS | 16.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |